molecular formula C19H15BrO B044712 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl CAS No. 117692-99-6

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

Cat. No.: B044712
CAS No.: 117692-99-6
M. Wt: 339.2 g/mol
InChI Key: IOAHVBDYCWBWAR-UHFFFAOYSA-N
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Description

Sephin 1 is a small molecule known for its selective inhibition of the stress-induced regulatory subunit of protein phosphatase 1, known as PPP1R15A. This compound has garnered significant attention due to its potential therapeutic applications in diseases associated with protein misfolding, such as neurodegenerative disorders. Sephin 1 prolongs the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2, thereby enhancing the integrated stress response and providing cellular protection against stress-induced damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sephin 1 can be synthesized through a series of chemical reactions involving the selective inhibition of PPP1R15A. The compound is typically prepared by treating cells with 5 micromolar Sephin 1 for six hours, which specifically disrupts the PPP1R15A-PP1c complex without affecting the related PPP1R15B-PP1c complex .

Industrial Production Methods: In industrial settings, Sephin 1 is produced by administering the compound orally to mice at doses ranging from 1 to 5 milligrams per kilogram. This method has shown no adverse effects on rotarod performances, total body weight gain, or memory .

Scientific Research Applications

Sephin 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of protein phosphatases and the regulation of protein synthesis. In biology, Sephin 1 is employed to investigate the integrated stress response and its role in cellular protection against stress-induced damage. In medicine, Sephin 1 has shown promise as a therapeutic agent for neurodegenerative disorders, such as multiple sclerosis and amyotrophic lateral sclerosis, by protecting neurons against excitotoxicity and protein misfolding stress . In industry, Sephin 1 is used in the production of therapeutic compounds that target diseases associated with protein misfolding .

Mechanism of Action

Sephin 1 exerts its effects by selectively inhibiting the stress-induced regulatory subunit of protein phosphatase 1, known as PPP1R15A. This inhibition prolongs the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2, thereby enhancing the integrated stress response. The molecular targets involved in this mechanism include the PPP1R15A-PP1c complex and the alpha subunit of eukaryotic translation initiation factor 2 . By modulating the affinity of the PPP1R15A-PP1c complex for the alpha subunit of eukaryotic translation initiation factor 2, Sephin 1 provides cellular protection against stress-induced damage .

Comparison with Similar Compounds

  • Guanabenz
  • Salubrinal
  • 4-Phenylbutyric acid
  • Tauroursodeoxycholic acid
  • Cordycepin
  • Proanthocyanidins
  • Crocin
  • Purple Rice extract
  • Caffeic Acid Phenethyl Ester

Sephin 1 stands out due to its selective inhibition of PPP1R15A and its ability to provide cellular protection without adverse effects on the alpha-2 adrenergic system.

Properties

IUPAC Name

1-bromo-4-(4-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAHVBDYCWBWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625823
Record name 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117692-99-6
Record name 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

First, 25.0 g of benzyl bromide, 36.42 g of 4′-bromo-4-hydroxybiphenyl, 36.4 g of potassium carbonate, and 300 ml of methyl ethyl ketone were put in a1 flask, and stirred under reflux for six hours. After the reaction, 300 ml of tetrahydrofuran was added to the reaction solution, and a mixture was cooled to ambient temperature. Insoluble material was filtered off, and toluene was added to the filtrate to separate an organic layer. The organic layer was washed with a saturated brine and dried with sodium sulfate. The solvent was then distilled off. The residue was recrystallized from acetone, to obtain 42.56 g (Y: 85.8%) of 4-benzyloxy-4′-bromobiphenyl. The purity of the resultant compound was 99.0% as measured by GC.
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Synthesis routes and methods III

Procedure details

In a flask, 25 g of benzyl bromide, 36.4 g of 4-bromo-4'-hydroxybiphenyl, 40.4 g of potassium carbonate, and 300 ml of 2-butanone were placed, and stirred under reflux for 6 hours. The reaction solution was poured into water, and an organic layer was extracted with toluene. After the toluene layer was washed with water and dried over sodium sulfate anhydrous, the solvent was distilled away. The residue was recrystallized from acetone to give 42.5 g of 4-bromo-4'-benzyloxybiphenyl (Y: 85.8%). The purity of the compound thus obtained was 99.0% by GC.
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